4-Ethylcycloheptan-1-one
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Overview
Description
4-Ethylcycloheptan-1-one is an organic compound belonging to the family of cycloalkanes It is characterized by a seven-membered ring with an ethyl group attached to the fourth carbon and a ketone functional group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of ethylcycloheptene followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 4-ethylcycloheptanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cycloheptane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products:
Oxidation: 4-Ethylcycloheptanoic acid.
Reduction: 4-Ethylcycloheptanol.
Substitution: 4-Ethyl-1-chlorocycloheptane.
Scientific Research Applications
4-Ethylcycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4-ethylcycloheptan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ethyl group can influence the compound’s overall reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce various products.
Comparison with Similar Compounds
Cycloheptanone: Similar in structure but lacks the ethyl group.
4-Methylcycloheptan-1-one: Similar but with a methyl group instead of an ethyl group.
Cyclooctanone: An eight-membered ring ketone, differing in ring size.
Uniqueness: 4-Ethylcycloheptan-1-one is unique due to the presence of the ethyl group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-ethylcycloheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-4-3-5-9(10)7-6-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXRTNJIITRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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